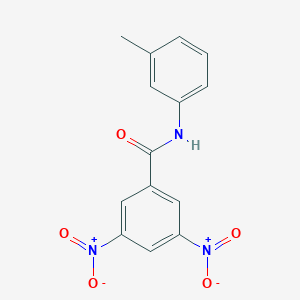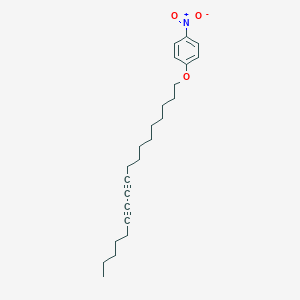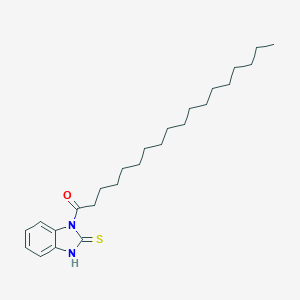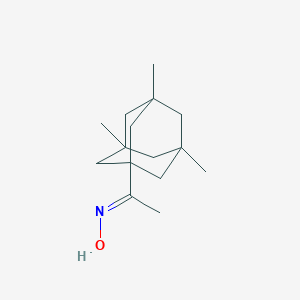
N-(3-methylphenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-3,5-dinitrobenzamide, also known as MDNB or Mephendioxan, is a chemical compound that belongs to the family of benzamides. It is a yellow crystalline powder that is used in scientific research for its potential as a psychoactive drug. MDNB has been found to have a wide range of biochemical and physiological effects, making it a promising compound for future research.
Mécanisme D'action
N-(3-methylphenyl)-3,5-dinitrobenzamide is believed to act on the central nervous system by binding to serotonin and dopamine receptors. It has been found to increase the release of these neurotransmitters, leading to its stimulant and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3,5-dinitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It has also been found to increase the release of dopamine and serotonin, leading to its stimulant and hallucinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-3,5-dinitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a wide range of biochemical and physiological effects, making it a versatile compound for studying the central nervous system.
However, there are also limitations to the use of N-(3-methylphenyl)-3,5-dinitrobenzamide in lab experiments. It has been found to be highly toxic and potentially carcinogenic, making it dangerous to handle. It also has a short half-life, meaning that its effects are short-lived and difficult to study over long periods of time.
Orientations Futures
There are several potential future directions for research on N-(3-methylphenyl)-3,5-dinitrobenzamide. One area of interest is its potential as a therapeutic drug for the treatment of depression and anxiety. Another area of interest is its potential as a tool for studying the central nervous system and the effects of neurotransmitters on behavior and cognition.
Further research is also needed to better understand the mechanism of action of N-(3-methylphenyl)-3,5-dinitrobenzamide and its effects on the central nervous system. This could lead to the development of new drugs with similar effects but fewer side effects and safety concerns.
In conclusion, N-(3-methylphenyl)-3,5-dinitrobenzamide is a promising compound for scientific research due to its wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound. Further research is needed to better understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide involves the reaction of 3-methylbenzoyl chloride with 3,5-dinitroaniline in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-(3-methylphenyl)-3,5-dinitrobenzamide has been studied for its potential as a psychoactive drug. It has been found to have stimulant and hallucinogenic effects, making it a promising candidate for further research in the field of neuroscience. N-(3-methylphenyl)-3,5-dinitrobenzamide has also been studied for its potential as a therapeutic drug for the treatment of depression and anxiety.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-9-3-2-4-11(5-9)15-14(18)10-6-12(16(19)20)8-13(7-10)17(21)22/h2-8H,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSXNOWPVBPHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)

![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)
![2-(diphenylphosphoryl)-N'-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B386225.png)


![N,N-bis(2-hydroxyethyl)-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B386228.png)



![Diethyl [5-(benzylamino)-2-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B386237.png)
![2-[16-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B386238.png)

